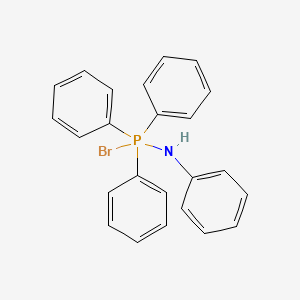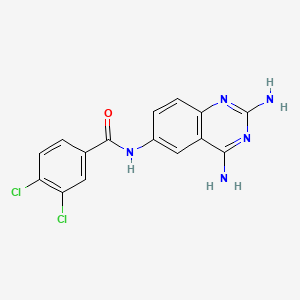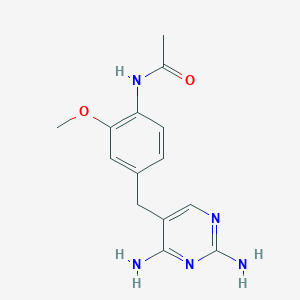
N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide is a synthetic organic compound with a molecular formula of C13H15N5O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The process begins with the preparation of 2,4-diaminopyrimidine. This intermediate is synthesized through the reaction of guanidine with malononitrile under basic conditions.
Coupling Reaction: The intermediate is then coupled with 4-(bromomethyl)-2-methoxybenzene in the presence of a base such as potassium carbonate to form the desired product.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-hydroxyphenyl)acetamide, while reduction could produce N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)ethanamine.
Wissenschaftliche Forschungsanwendungen
N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or interact with key residues, thereby influencing the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)phenyl)acetamide
- N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenyl)acetamide
Uniqueness
N-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2-methoxyphenyl)acetamide is unique due to the presence of both the methoxy group and the acetamide moiety, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
89445-93-2 |
|---|---|
Molekularformel |
C14H17N5O2 |
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
N-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H17N5O2/c1-8(20)18-11-4-3-9(6-12(11)21-2)5-10-7-17-14(16)19-13(10)15/h3-4,6-7H,5H2,1-2H3,(H,18,20)(H4,15,16,17,19) |
InChI-Schlüssel |
KEJNWJJEMLRRAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




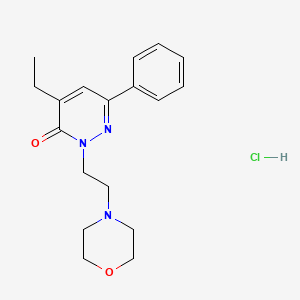

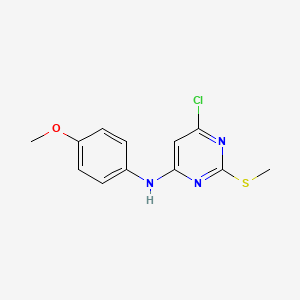

![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)

![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
